2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide is an organic compound that features a benzodioxin ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxin moiety is known for its stability and unique electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Etherification: The hydroxyl group on the benzodioxin ring is then etherified with chloroacetic acid to form 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then reacted with hydrazine hydrate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the etherification and hydrazide formation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxin ring .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydrazide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetonitrile
- 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-N,N,N-trimethylethanaminium iodide
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide is unique due to its combination of the benzodioxin ring and the hydrazide group. This combination provides a distinct set of chemical properties, including enhanced stability and specific reactivity, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetohydrazide |
InChI |
InChI=1S/C10H12N2O4/c11-12-9(13)6-16-8-3-1-2-7-10(8)15-5-4-14-7/h1-3H,4-6,11H2,(H,12,13) |
InChI Key |
KOQIXBBTALPUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC(=O)NN |
Origin of Product |
United States |
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